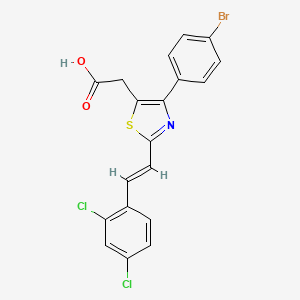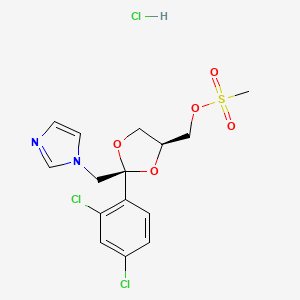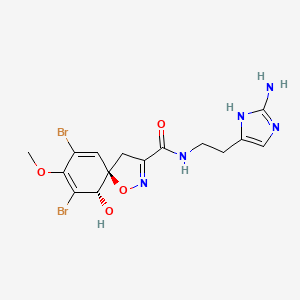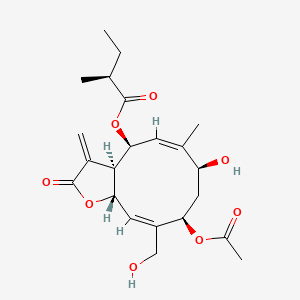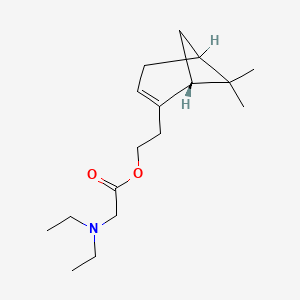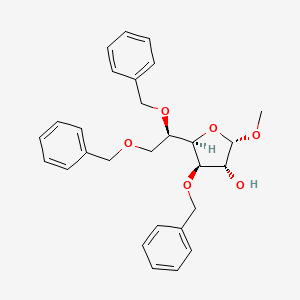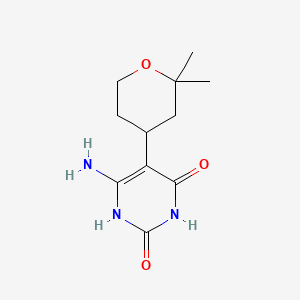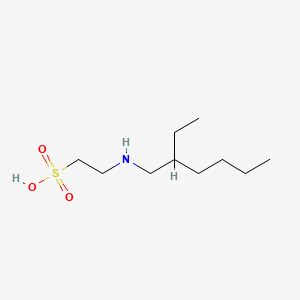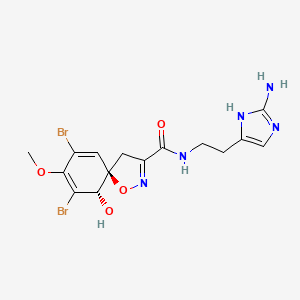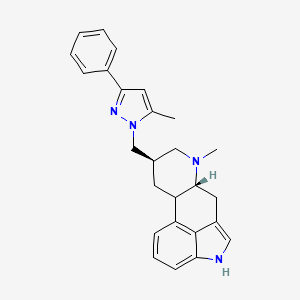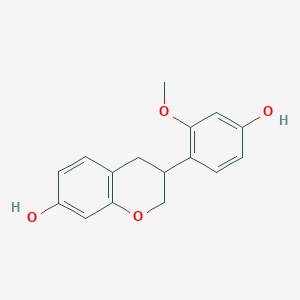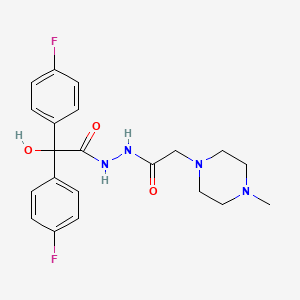
1-Piperazineacetic acid, 4-methyl-, 2-(bis(4-fluorophenyl)hydroxyacetyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-Piperazineacetic acid, 4-methyl-, 2-(bis(4-fluorophenyl)hydroxyacetyl)hydrazide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions and involves the formation of a piperazine ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Piperazineacetic acid, 4-methyl-, 2-(bis(4-fluorophenyl)hydroxyacetyl)hydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may be explored for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Piperazineacetic acid, 4-methyl-, 2-(bis(4-fluorophenyl)hydroxyacetyl)hydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
1-Piperazineacetic acid, 4-methyl-, 2-(bis(4-fluorophenyl)hydroxyacetyl)hydrazide can be compared with other similar compounds, such as:
1-Piperazineacetic acid, 4-methyl-, 2-(bis(4-chlorophenyl)hydroxyacetyl)hydrazide: This compound has a similar structure but with chlorine atoms instead of fluorine atoms.
1-Piperazineacetic acid, 4-methyl-, 2-(bis(4-bromophenyl)hydroxyacetyl)hydrazide: This compound contains bromine atoms instead of fluorine atoms. The uniqueness of this compound lies in its specific fluorine substitutions, which can influence its chemical properties and biological activity.
Propriétés
Numéro CAS |
128156-88-7 |
|---|---|
Formule moléculaire |
C21H24F2N4O3 |
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
2,2-bis(4-fluorophenyl)-2-hydroxy-N'-[2-(4-methylpiperazin-1-yl)acetyl]acetohydrazide |
InChI |
InChI=1S/C21H24F2N4O3/c1-26-10-12-27(13-11-26)14-19(28)24-25-20(29)21(30,15-2-6-17(22)7-3-15)16-4-8-18(23)9-5-16/h2-9,30H,10-14H2,1H3,(H,24,28)(H,25,29) |
Clé InChI |
AIYYQMPYLNMORD-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CC(=O)NNC(=O)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



